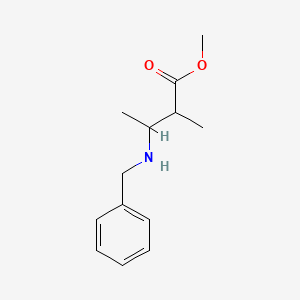

Methyl 3-(benzylamino)-2-methylbutanoate

Description

Methyl 3-(benzylamino)-2-methylbutanoate (CAS: 4010-62-2) is an ester derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. Its structure features a methyl ester group, a branched 2-methylbutanoate backbone, and a benzylamino substituent at the 3-position. Key physicochemical properties include a boiling point of 142–144°C at 14 Torr and a predicted density of 1.031 g/cm³ . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and fragrances, owing to its reactive benzylamino group and ester functionality.

Properties

IUPAC Name |

methyl 3-(benzylamino)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(13(15)16-3)11(2)14-9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXUHJBSNPOOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)NCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(Benzylamino)-3-Methylbutanoate and Its Hydrochloride

- Ethyl 3-(benzylamino)-3-methylbutanoate (CAS: 17945-54-9, C₁₄H₂₁NO₂) replaces the methyl ester with an ethyl group and shifts the methyl substituent to the 3-position.

- Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride (CAS: 85532-41-8, C₁₄H₂₁NO₂·HCl) introduces a hydrochloride salt, improving aqueous solubility and stability for pharmaceutical applications .

2-(Benzylamino)-3-Methylbutanoic Acid Hydrochloride

- 2-(Benzylamino)-3-methylbutanoic acid hydrochloride (CAS: 1396964-70-7, C₁₂H₁₈ClNO₂) replaces the ester group with a carboxylic acid, resulting in distinct reactivity (e.g., participation in peptide coupling reactions) and higher polarity. The hydrochloride salt further enhances water solubility, making it suitable for biological studies .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

- This compound (C₁₀H₁₇F₃NO₂) incorporates a trifluoroethylamino group and a dimethyl-substituted backbone.

Benzyl(cis)-3-(Benzylamino)butanoate

- Featuring a benzyl ester instead of a methyl ester, this compound (C₁₈H₂₀NO₂) exhibits increased aromaticity and lipophilicity, which may improve membrane permeability in drug delivery systems. The cis-configuration of the amino group could influence stereoselective interactions in catalysis .

Structural and Functional Analysis

Key Structural Variations and Their Impacts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.